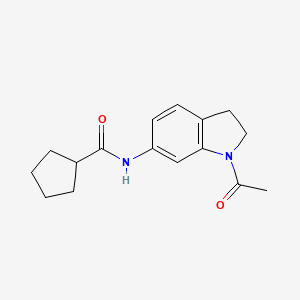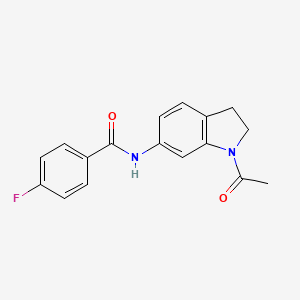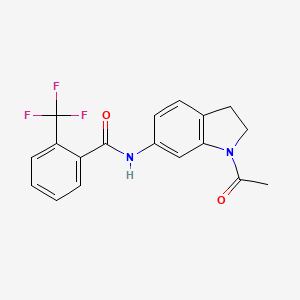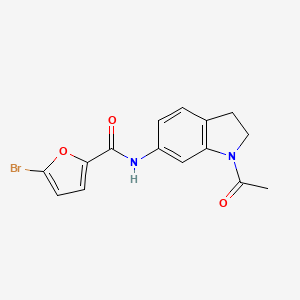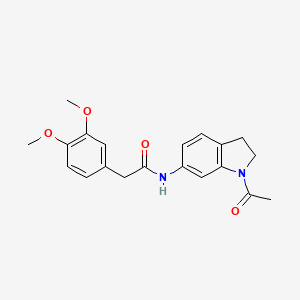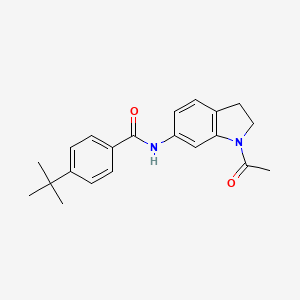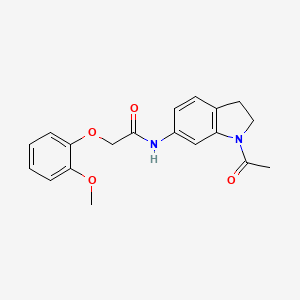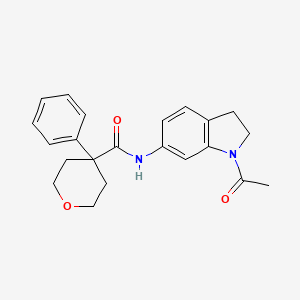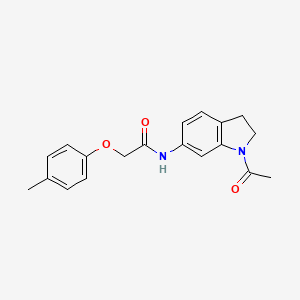
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methylphenoxy)acetamide, also known as this compound (NADH-MPA), is a synthetic indole compound that has been studied extensively for its potential medicinal applications. NADH-MPA is a derivative of indole-3-acetic acid (IAA) and is structurally related to other indole compounds such as tryptophan and melatonin. NADH-MPA has a wide range of applications in pharmaceuticals, biotechnology, and other fields of research. In particular, NADH-MPA has been studied for its potential as an anti-inflammatory agent, an antioxidant, and an analgesic.
科学研究应用
NADH-MPA has been studied extensively for its potential medicinal applications. In particular, it has been investigated for its potential anti-inflammatory, antioxidant, and analgesic properties. Additionally, NADH-MPA has been studied for its ability to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. Furthermore, NADH-MPA has been studied for its potential to reduce oxidative stress and to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
作用机制
NADH-MPA acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. By inhibiting COX, NADH-MPA is able to reduce the production of prostaglandins and thus reduce inflammation. Additionally, NADH-MPA has been shown to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. This modulation is thought to be responsible for NADH-MPA’s antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
NADH-MPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, and reduce oxidative stress. Additionally, NADH-MPA has been shown to have antidepressant and anxiolytic effects.
实验室实验的优点和局限性
NADH-MPA has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in water and ethanol, making it easy to handle and store. Additionally, NADH-MPA is relatively non-toxic, making it safe to use in laboratory experiments. However, NADH-MPA has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, NADH-MPA is not very soluble in lipids, making it difficult to use in experiments involving cell membranes.
未来方向
NADH-MPA has a wide range of potential applications in pharmaceuticals, biotechnology, and other fields of research. Future research should focus on further exploring the anti-inflammatory, antioxidant, and analgesic properties of NADH-MPA. Additionally, further research should focus on exploring the potential of NADH-MPA to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. Furthermore, future research should focus on exploring the potential of NADH-MPA to reduce oxidative stress and to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Finally, future research should focus on exploring the potential of NADH-MPA as a drug delivery system.
合成方法
NADH-MPA can be synthesized using a variety of methods. The most common method is a reaction between IAA and methylphenoxyacetamide. The reaction is carried out in an aqueous solution at a temperature of 70-75°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and is completed in approximately two hours. The resulting product is a white crystalline powder that is soluble in water and ethanol.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-3-7-17(8-4-13)24-12-19(23)20-16-6-5-15-9-10-21(14(2)22)18(15)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVFCOBOIRJMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

